This compound is classified as an amino ketone due to the presence of both an amino group and a ketone functional group. Its structural complexity, including the piperidine moiety and the isopropyl-methyl substituents, positions it within a category of compounds that are often explored for their potential therapeutic effects.
The synthesis of (S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one typically involves several key steps:
The reaction conditions typically require careful control of temperature and solvent systems to optimize yield and enantiomeric excess. For example, reactions may be performed in dichloromethane at low temperatures to minimize racemization .
The molecular structure of (S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can be described as follows:
(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can participate in various chemical reactions:
Each reaction condition must be optimized to achieve desired yields while preserving stereochemistry .
The mechanism of action for (S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves interaction with specific receptors or enzymes in biological systems:
Understanding these mechanisms requires extensive pharmacological studies, including binding affinity assays and in vivo efficacy tests.
The physical and chemical properties of (S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one include:
These properties play a significant role in determining its bioavailability and therapeutic efficacy .
(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one has several potential applications:
Continued research into this compound's properties and mechanisms will likely yield further insights into its potential therapeutic applications .
The stereoselective synthesis of this chiral piperidine derivative employs advanced chemo-enzymatic and chemical strategies to achieve precise stereocontrol. The compound features two defined chiral centers: the (S)-configured α-amino carbonyl moiety and the (R)-configured 3-aminopiperidine ring. Biocatalytic approaches leverage amine oxidase (AmOx) and ene imine reductase (EneIRED) cascades for asymmetric dearomatization of pyridine precursors. This method converts N-alkyl tetrahydropyridines to enantioenriched 3-substituted piperidines with >99% enantiomeric excess (ee) using engineered enzymes like the Pseudomonas sp.-derived EneIRED-01 [7]. Complementary chemical routes utilize Grignard additions to chiral epoxide intermediates, where manganese-catalyzed epoxidation of allyl precursors achieves >90% ee. Subsequent ring-opening with isopropyl-methylamine under thermodynamic control yields the (R)-3-(isopropyl-methyl-amino)piperidine fragment without racemization [9].
Table 1: Comparative Asymmetric Synthesis Approaches
Method | Key Catalyst/Reagent | Stereoselectivity | Yield Range |
---|---|---|---|
Biocatalytic Cascade | AmOx/EneIRED-01 | >99% ee (R-piperidine) | 62-90% |
Epoxidation-Grignard | Mn-salen/ i-PrMgCl | >90% ee (S-amino acid) | 70-85% |
Chiral Pool Synthesis | L-Valine derivatives | 97% de | 65-78% |
Diastereomeric salt formation remains the primary resolution strategy for correcting stereochemical drift during synthesis. The unprotected amino group enables formation of crystalline diastereomeric salts with chiral acids like (1S)-(–)-camphor-10-sulfonic acid. This process exploits differential solubility between the target (S,R)-diastereomer and its (S,S)-counterpart, achieving 98% diastereomeric excess (de) after two recrystallizations [9]. For intermediates, kinetic resolution using lipase-catalyzed acylations selectively modifies the undesired enantiomer. Candida antarctica lipase B (CAL-B) catalyzes the acetylation of the (R)-amino enantiomer with 89% enantioselectivity (E-value), allowing isolation of the unreacted (S)-isomer [9]. Preparative chiral supercritical fluid chromatography (SFC) with amylose-derived columns provides a non-destructive alternative, achieving baseline separation (Rs > 2.0) of all four stereoisomers within 15 minutes .
The stereoelectronic properties of the N-isopropyl-methylamino group at C3 dictate conformational locking of the piperidine ring. Nuclear Overhauser Effect (NOE) spectroscopy reveals that the (R)-configuration at C3 positions the N-methyl group equatorially, minimizing 1,3-diaxial interactions and enhancing nucleophilicity of the piperidine nitrogen. This orientation facilitates stereoretentive coupling with N-Boc-(S)-alanine anhydrides, where the tert-butoxycarbonyl (Boc) group prevents epimerization during amide bond formation [9]. Computational analysis (DFT-B3LYP/6-31G) demonstrates that 3,4-cis-disubstituted piperidine derivatives exhibit 3.2 kcal/mol stabilization versus *trans-isomers due to reduced gauche interactions between C3 and C4 substituents. This energy difference drives diastereoselective hydrogenation, yielding >96:4 cis:trans ratios when using heterogeneous palladium catalysts [7].
Table 2: Piperidine Functionalization Impact on Stereochemistry
Modification Site | Reaction Type | Stereochemical Consequence | Diastereomeric Ratio |
---|---|---|---|
C3-Amino Group | N-Alkylation | Axial→equatorial shift of N-methyl | N/A |
C4 Position | Catalytic Hydrogenation | Preferential cis-addition to C3 substituent | 96:4 (cis:trans) |
Piperidine Nitrogen | Acylation with amino acids | Retention of (S)-amino acid configuration | >99:1 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1